molecular formula C11H16N2O4S B1471127 Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1246829-22-0

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1471127
CAS No.: 1246829-22-0
M. Wt: 272.32 g/mol
InChI Key: GGBRUPXCWGATIH-UHFFFAOYSA-N
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Description

Classification and Structural Overview

This compound belongs to the thiazole class of heterocyclic compounds, specifically categorized as a substituted aminothiazole derivative. The compound possesses a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is characteristic of the thiazole family. The molecular formula C₁₁H₁₆N₂O₄S corresponds to a molecular weight of 272.32 grams per mole, as registered in chemical databases with the PubChem CID 75445982.

The structural architecture of this compound features multiple functional groups that contribute to its synthetic versatility. The thiazole ring serves as the central scaffold, with a methyl ester group positioned at the 5-position and a methyl substituent at the 4-position. The 2-position bears a tert-butoxycarbonyl (Boc) protected amino group, which represents a standard protecting group strategy in organic synthesis. This protection scheme allows for selective manipulation of other functional groups while maintaining the integrity of the amino functionality.

The compound exhibits characteristic structural features of thiazoles, including significant π-electron delocalization that imparts aromatic character to the heterocyclic ring. This aromaticity is evidenced by nuclear magnetic resonance spectroscopy, where ring protons typically appear in the downfield region between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current.

Property Value Reference
Molecular Formula C₁₁H₁₆N₂O₄S
Molecular Weight 272.32 g/mol
PubChem CID 75445982
CAS Registry Number 1246829-22-0
Chemical Class Thiazole derivative

Significance in Organic Chemistry and Materials Science

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate in the construction of more complex molecular architectures. The compound exemplifies the strategic use of protective group chemistry, particularly the employment of the tert-butoxycarbonyl group, which can be readily removed under acidic conditions to reveal the free amino group for subsequent transformations.

In pharmaceutical research, thiazole-containing compounds have demonstrated remarkable biological activity across numerous therapeutic areas. The specific structural features present in this compound make it an attractive starting material for the synthesis of bioactive molecules. The presence of both the carboxylate ester and the protected amino group provides multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships.

The compound's utility extends to materials science applications, where thiazole derivatives have found increasing importance in the development of organic semiconductors and photovoltaic materials. The electron-deficient nature of the thiazole ring system, combined with its rigid planar structure and high oxidative stability, makes it particularly suitable for incorporation into conjugated polymer systems. These properties contribute to the development of materials with enhanced electronic properties for organic electronic devices.

Furthermore, the compound serves as a key intermediate in the synthesis of amino acid-derived thiazole scaffolds, which have shown promise in medicinal chemistry applications. The systematic variation of substituents around the thiazole core has enabled researchers to optimize biological activity while maintaining favorable pharmacological properties.

Historical Context and Development of Thiazole Derivatives

The historical development of thiazole chemistry traces back to the pioneering work of Arthur Hantzsch and his collaborators in the late 19th century. The discovery of thiazoles emerged from investigations into α-thiocyanoacetone derivatives, which led to the recognition of the thiazole ring system as a distinct heterocyclic entity. Hantzsch and Weber's foundational work established the basic synthetic methodology for thiazole construction, known today as the Hantzsch thiazole synthesis.

The Hantzsch thiazole synthesis involves the condensation of α-haloketones with thioamides or thioureas, a reaction that proceeds through the nucleophilic attack of the sulfur atom on the electrophilic carbon center. This methodology has proven remarkably durable and continues to be employed in modern synthetic chemistry, though it has been refined and modified over the decades to improve yields and reduce side reactions. The reaction typically provides excellent yields for simple thiazole derivatives but may encounter challenges with more substituted systems due to competing dehalogenation processes.

The development of protective group chemistry in the mid-20th century revolutionized the synthesis of complex thiazole derivatives like this compound. The introduction of the tert-butoxycarbonyl protecting group enabled chemists to selectively manipulate amino groups while preserving their functionality for later stages of synthesis. This advancement was particularly significant for amino acid-derived thiazole chemistry, where the amino functionality needed protection during ring formation and subsequent transformations.

Contemporary synthetic approaches to thiazole derivatives have incorporated modern coupling methodologies and advanced protective group strategies. Polymer-supported synthesis has emerged as a valuable tool for the preparation of aminothiazole libraries, enabling rapid access to diverse structural variants for biological screening. These developments have expanded the scope of thiazole chemistry and facilitated the discovery of new bioactive compounds.

Historical Period Key Development Impact
Late 19th Century Hantzsch thiazole synthesis discovery Established fundamental synthetic methodology
Mid-20th Century Protective group chemistry development Enabled complex thiazole synthesis
Late 20th Century Polymer-supported synthesis Facilitated library synthesis
21st Century Materials science applications Expanded utility in organic electronics

Properties

IUPAC Name

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-6-7(8(14)16-5)18-9(12-6)13-10(15)17-11(2,3)4/h1-5H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBRUPXCWGATIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various therapeutic agents. This article explores its biological activity, synthesis, and implications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C11H14N2O3SC_{11}H_{14}N_2O_3S and features a thiazole ring, which is known for its role in various biological activities. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the compound's stability and reactivity in synthetic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with Boc-protected amino acids. The process can be summarized as follows:

  • Starting Materials : Thiazole-5-carboxylic acid and Boc-protected amines.
  • Reaction Conditions : The reaction is carried out under acidic or basic conditions, often using coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification : The product is purified using column chromatography.

Anticancer Properties

This compound has been studied for its anticancer properties. It acts as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of Src/Abl kinase pathways
AntimicrobialPotential activity against specific bacterial strains
Enzyme InhibitionInterference with cellular signaling pathways

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. By inhibiting the Src/Abl kinases, it disrupts the signaling cascades that lead to uncontrolled cell division.

Case Studies

Several studies have demonstrated the efficacy of thiazole derivatives, including this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effect on various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The induction of apoptosis was confirmed through flow cytometry assays .
  • In Vivo Efficacy : In animal models, compounds derived from this compound showed reduced tumor growth compared to controls, indicating its potential for therapeutic use .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H16N2O4S
  • Molecular Weight : 272.32 g/mol
  • IUPAC Name : Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino functionalities, facilitating various synthetic pathways.

Synthetic Applications

The compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For example:

  • Synthesis of Thiazole Derivatives : The thiazole moiety can be modified to create compounds with improved activity against specific biological targets.
  • Protecting Group Strategy : The Boc group enables selective reactions at the amino site while preventing unwanted side reactions during multi-step syntheses.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antibiotic.

Anticancer Activity

Studies have suggested that compounds containing thiazole rings possess anticancer properties. Preliminary investigations into this compound indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Screening : A study conducted on several thiazole derivatives, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and antimicrobial potency.
  • Anticancer Evaluation : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could reduce cell viability significantly compared to controls. Further studies are warranted to elucidate the precise mechanisms involved.

Comparative Analysis of Thiazole Derivatives

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateSignificant
Thiazole Derivative AStructureHighModerate
Thiazole Derivative BStructureLowHigh

Comparison with Similar Compounds

Structural Analogues

(a) Ethyl 2-{[(tert-Butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Difference : Ethyl ester instead of methyl ester at position 3.
  • Synthesis : Similar Boc-protection strategies but requires ethyl esterification steps .
(b) Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
  • Impact : The CF$_3$ group enhances lipophilicity and metabolic stability, making it suitable for agrochemical and pharmaceutical applications .
  • Molecular weight : ~250.18 g/mol (C$7$H$6$F$3$N$2$O$_2$S) .
(c) Ethyl 2-Guanidino-4-methyl-1,3-thiazole-5-carboxylate
  • Difference: Guanidino group at position 2 instead of Boc-protected amino.
  • Impact: The guanidino group introduces strong hydrogen-bonding capacity, useful in targeting enzymes like proteases .
  • Synthesis : Requires amidination reactions, differing from Boc-protection pathways .
(d) 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid
  • Difference : Methyl group at position 5 (vs. position 4 in the target compound) and a free carboxylic acid.
  • Impact : Positional isomerism affects electronic distribution and binding affinity in kinase inhibitors .

Key Findings from Research

Target Compound : Demonstrated potent CDK9 inhibitory activity in preclinical models, with SAR studies highlighting the necessity of the Boc group for binding .

Ethyl Analog : Slower hydrolysis in plasma compared to methyl esters, suggesting prolonged half-life in vivo .

CF$_3$ Derivative: Exhibited 10-fold higher antifungal activity than non-fluorinated analogs, attributed to enhanced membrane permeability .

Guanidino Derivative: Showed nanomolar affinity for trypsin-like proteases, leveraging the guanidino group’s interaction with catalytic aspartate residues .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis centered on the construction of the thiazole ring followed by functional group modifications such as Boc protection and esterification.

The synthetic approach can be outlined as follows:

  • Step 1: Thiazole ring formation
    The 1,3-thiazole core is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives. For example, ethyl 2-chloroacetoacetate or related α-haloesters can be used to generate the thiazole ring through nucleophilic substitution and cyclization.

  • Step 2: Introduction of amino group and Boc protection
    The amino group at the 2-position is introduced either by direct substitution or by functional group transformation of a precursor. The amino group is then protected using tert-butoxycarbonyl (Boc) protection, a standard protecting group in peptide and heterocyclic chemistry, to prevent undesired side reactions during subsequent steps.

  • Step 3: Esterification at the 5-position
    The carboxylate group at the 5-position is introduced or maintained as a methyl ester, either by esterification of the corresponding acid or by using ester-containing starting materials. This step ensures the compound's stability and solubility for further synthetic applications.

Detailed Synthetic Route Example

A representative synthetic route based on literature and patent information is as follows:

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Cyclization of α-haloester with thiourea derivative Ethyl 2-chloroacetoacetate + thiourea, reflux in ethanol Formation of 4-methyl-1,3-thiazole-5-carboxylate core
2 Amination at 2-position and Boc protection Treatment with Boc anhydride (di-tert-butyl dicarbonate) in presence of base (e.g., triethylamine) Boc-protected amino group installed at 2-position
3 Esterification or methylation of carboxylic acid group Methanol, acidic catalyst (e.g., sulfuric acid) or methylation reagents Methyl ester formation at 5-position
4 Purification and characterization Chromatography, recrystallization Pure this compound obtained

This sequence aligns with common synthetic practices for thiazole derivatives and is supported by analogous synthetic procedures in patent literature for related compounds.

Research Findings and Characterization

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    Proton (^1H) and Carbon (^13C) NMR spectroscopy are used to confirm the chemical environment of the Boc-protected amino group, methyl ester, and thiazole ring protons and carbons. Characteristic signals include the tert-butyl group singlet (~1.4 ppm), methyl ester singlet (~3.7 ppm), and aromatic thiazole protons.

  • Mass Spectrometry (MS):
    High-resolution mass spectrometry (HRMS) confirms the molecular weight (272.32 g/mol) and molecular formula, validating the presence of the Boc group and methyl ester functionalities.

  • Infrared Spectroscopy (IR):
    IR spectra show characteristic absorption bands for carbamate (Boc) groups (~1700 cm^-1 for C=O stretch), ester C=O (~1735 cm^-1), and thiazole ring vibrations.

Purity and Yield

  • Reported yields for analogous thiazole derivatives with Boc protection and methyl ester groups typically range from 60% to 85%, depending on reaction conditions and purification methods.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting materials Ethyl 2-chloroacetoacetate, thiourea, Boc anhydride
Solvents Ethanol, methanol, dichloromethane
Temperature Reflux (70–80 °C) for cyclization; room temperature for Boc protection
Reaction time 4–24 hours depending on step
Yield 60–85%
Purification methods Column chromatography, recrystallization
Characterization techniques NMR (^1H, ^13C), HRMS, IR

Q & A

What are the common synthetic routes for Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and what critical reaction conditions influence yield and purity?

Level : Basic
Methodological Answer :
The synthesis typically involves cyclocondensation of substituted thioureas with α-halo carbonyl intermediates. Key steps include:

  • Substitution reactions : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize the amino group during synthesis. For example, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (a related compound) is synthesized via nucleophilic substitution with amines in polar aprotic solvents like DMF or DMSO at elevated temperatures .
  • Cyclization : Reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate analogs with potassium carbonate in methanol/water mixtures, followed by deprotection to yield the final product .
    Critical Conditions :
  • Temperature control (60–80°C) to avoid Boc-group cleavage.
  • Use of anhydrous conditions for LiAlH₄ or NaBH₄ reductions to prevent side reactions .

How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography resolve ambiguities in the structural elucidation of this compound?

Level : Advanced
Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and thiazole ring protons (δ ~6.5–7.5 ppm). Discrepancies in splitting patterns may indicate rotational isomerism or impurities .
  • X-ray Crystallography : SHELX software is widely used for small-molecule refinement. For example, resolving torsional angles of the thiazole ring and Boc-group orientation can confirm stereoelectronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₃N₂O₄S⁺ requires m/z 281.0594) and detects isotopic patterns for brominated analogs .

What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions in solution?

Level : Advanced
Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–40°C. Monitor via HPLC for hydrolysis products (e.g., free amine from Boc deprotection at acidic pH) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Storage recommendations include airtight containers at –20°C to prevent moisture-induced degradation .
  • Light Sensitivity : UV-Vis spectroscopy under controlled illumination can assess photodegradation pathways.

How do substituents on the thiazole ring, such as the tert-butoxycarbonyl group, influence the compound’s biological activity and interaction with biological targets?

Level : Advanced
Methodological Answer :

  • Boc Group Role : The Boc group enhances solubility in organic solvents and protects the amine during synthesis. In biological assays, its removal in vivo (e.g., via esterases) can activate prodrugs .
  • Structure-Activity Relationships (SAR) : Analog studies (e.g., chlorobenzyl-substituted thiazoles) show that electron-withdrawing groups on the thiazole ring increase metabolic stability but may reduce target binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like streptozotocin-induced diabetes targets .

What computational methods are suitable for modeling the electronic properties and potential reactivity of this thiazole derivative?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to study aggregation tendencies.
  • Reactivity Descriptors : Fukui indices identify nucleophilic regions (e.g., sulfur atoms in the thiazole ring) prone to oxidation with H₂O₂ or m-CPBA .

How should researchers address contradictions in reported bioactivity data for this compound across different studies?

Level : Advanced
Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, STZ concentrations in diabetic rat models) to identify variables affecting IC₅₀ values .
  • Dose-Response Curves : Replicate studies with standardized protocols (e.g., 96-well plate ELISA for VEGF-A inhibition) to minimize inter-lab variability .
  • Control Experiments : Include positive controls (e.g., metformin for glucose-lowering studies) to calibrate activity thresholds .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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